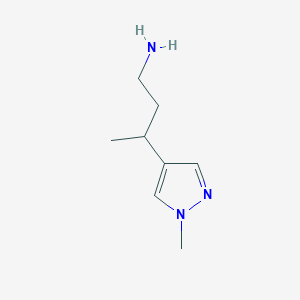
3-(4-氯苄基)-7-(3-(3,5-二甲氧基苯基)-1,2,4-恶二唑-5-基)喹唑啉-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O5 and its molecular weight is 490.9. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
喹唑啉衍生物通过各种化学反应合成,通常涉及二氧化碳和催化量的碱或其他试剂。例如,已经开发出一种在无溶剂条件下使用二氧化碳和催化量的 DBU 或 DBN 的无溶剂合成方法,以良好的到优异的产率生成喹唑啉-2,4(1H,3H)-二酮 (Mizuno 等,2007)。类似地,碳酸铯已被用作从 2-氨基苯甲腈和二氧化碳合成喹唑啉-2,4(1H,3H)-二酮衍生物的催化剂,突出了反应参数(如溶剂、温度和 CO2 压力)的作用 (Patil 等,2008)。
生物活性和应用
喹唑啉衍生物已显示出广泛的生物活性。例如,某些苯并[b][1,6]萘啶的羧酰胺衍生物(结构上类似于喹唑啉)已证明对各种癌细胞系具有有效的细胞毒活性,一些化合物的 IC50 值低于 10 nM,表明它们作为抗癌剂的潜力 (Deady 等,2003)。另一项研究合成了新型生物活性 1,2,4-恶二唑天然产物类似物,带有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分,并测试了它们的抗肿瘤活性,在针对 11 个细胞系的体外试验中显示出显着的效力,其中一种化合物表现出约 9.4 µM 的平均 IC50 值 (Maftei 等,2013)。
药物开发的潜力
喹唑啉和恶二唑衍生物的结构和功能多样性使它们成为药物开发的有吸引力的支架。例如,吡唑-喹唑啉-2,4-二酮杂化物已被确定为 4-羟苯基丙酮酸双加氧酶 (HPPD) 的有效抑制剂,一种化合物对 AtHPPD 表现出优异的效力,IC50 值为 84 nM,表明它们在除草剂开发中的用途 (He 等,2020)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 4-chlorobenzyl and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-chlorobenzaldehyde", "3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium methoxide", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "sodium dithionite", "sodium hydroxide", "sodium carbonate", "sodium chloride", "ethanol", "water" ], "Reaction": [ "Synthesis of 2-aminobenzoic acid from anthranilic acid", "Synthesis of 2-ethyl-4-hydroxyquinazoline-3-carboxylic acid from 2-aminobenzoic acid and ethyl acetoacetate", "Synthesis of 2-ethyl-4-chloroquinazoline-3-carboxylic acid from 2-ethyl-4-hydroxyquinazoline-3-carboxylic acid and phosphorus oxychloride", "Synthesis of 2-ethyl-4-chloroquinazoline-3-carboxaldehyde from 2-ethyl-4-chloroquinazoline-3-carboxylic acid and sodium hydroxide", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid from 3,5-dimethoxyaniline, chloroacetyl chloride, and sodium methoxide", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and sodium bicarbonate", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine and thionyl chloride", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl chloride and acetic anhydride", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid ethyl ester from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid and sodium bicarbonate", "Synthesis of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethylamine from 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl acetic acid ethyl ester and sodium hydroxide", "Synthesis of 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxaldehyde from 2-ethyl-4-chloroquinazoline-3-carboxaldehyde and 4-chlorobenzaldehyde", "Synthesis of 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxylic acid from 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxaldehyde and sodium hydroxide", "Synthesis of 3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione from 3-(4-chlorobenzyl)-2-ethyl-4-chloroquinazoline-3-carboxylic acid and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl ethylamine" ] } | |
CAS 编号 |
1207016-64-5 |
产品名称 |
3-(4-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C25H19ClN4O5 |
分子量 |
490.9 |
IUPAC 名称 |
3-[(4-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-5-8-20-21(11-15)27-25(32)30(24(20)31)13-14-3-6-17(26)7-4-14/h3-12H,13H2,1-2H3,(H,27,32) |
InChI 键 |
CTHDTHYUEIBHGC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-((2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2613208.png)
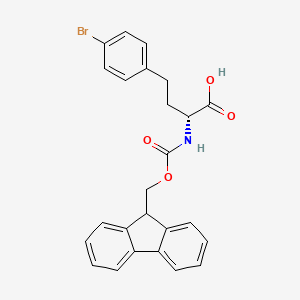
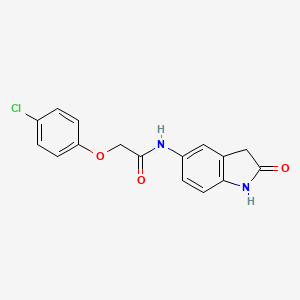


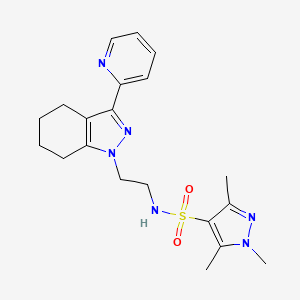
![3-[5-(1-Chloroethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2613217.png)
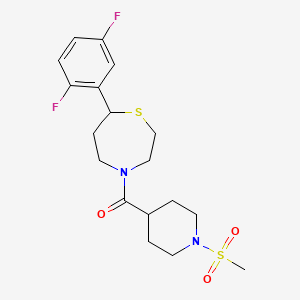
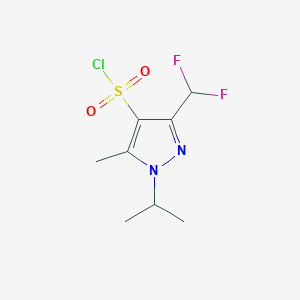
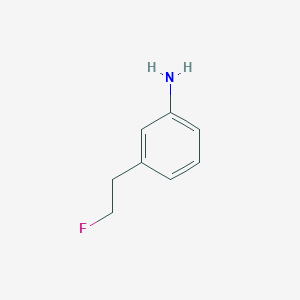

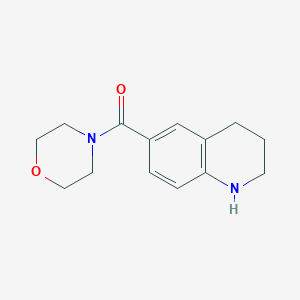
![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)
